2-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-phenylacetic acid
Description
Properties
IUPAC Name |
2-(7-azabicyclo[2.2.1]heptan-7-yl)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(17)13(10-4-2-1-3-5-10)15-11-6-7-12(15)9-8-11/h1-5,11-13H,6-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZQHSNTACFFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C(C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Promoted Heterocyclization
The 7-azabicyclo[2.2.1]heptane scaffold is frequently synthesized via base-mediated intramolecular cyclization of dibromocyclohexane precursors. For example, alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates undergo cyclization with sodium hydride in dimethylformamide (DMF) to yield 7-azabicyclo[2.2.1]heptane derivatives. Key steps include:
-
Cyclization : Sodium hydride deprotonates the carbamate nitrogen, initiating nucleophilic displacement of bromide ions to form the bicyclic structure.
-
Elimination : Subsequent treatment with tert-butoxide removes residual bromine, yielding 7-azabicyclo[2.2.1]hept-2-ene intermediates.
Typical Conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaH (2.5 equiv) | DMF | RT, 16 h | 52% |
| t-BuOK (1.2 equiv) | THF | 0°C, 2 h | 78% |
Diels-Alder Reaction Strategies
The Diels-Alder reaction between N-Boc-pyrrole and alkynyl sulfones provides a stereoselective route to functionalized 7-azabicyclo[2.2.1]heptanes. For instance, aryl alkynyl sulfones (e.g., 7 ) react with N-Boc-pyrrole to form bicyclic dienes, which are hydrogenated to saturate the bridge. This method ensures exo-selectivity due to steric guidance from the sulfone group.
Example :
Functionalization with Phenylacetic Acid Moieties
Friedel-Crafts Alkylation
Arylative functionalization of the bicyclic amine is achieved via Friedel-Crafts alkylation . For example, 4-fluoro-1-nitro-2-(trifluoromethyl)benzene reacts with 7-azabicyclo[2.2.1]heptane hydrochloride in acetonitrile under basic conditions to install aryl groups. Subsequent hydrolysis introduces carboxylic acid functionalities.
Optimized Protocol :
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling enables the introduction of phenyl groups. For instance, brominated 7-azabicyclo[2.2.1]heptanes react with phenylboronic acids under Suzuki conditions:
Conditions :
| Catalyst | Ligand | Base | Yield |
|---|---|---|---|
| Pd(OAc)₂ (5 mol%) | 2-(Dicyclohexylphosphino)biphenyl | K₃PO₄ | 65% |
This method is advantageous for late-stage diversification , allowing modular access to substituted phenyl groups.
Stereochemical Control and Resolution
Chiral Auxiliary Approaches
Enantiomerically pure intermediates are obtained using chiral resolving agents . For example, diastereomeric salts formed with (+)- or (-)-di-p-toluoyl tartaric acid enable separation of 7-azabicyclo[2.2.1]heptane enantiomers.
Resolution Protocol :
Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation of bicyclic enamines using Rh(I)-DuPHOS complexes achieves >90% enantiomeric excess (ee). This method is critical for synthesizing pharmacologically active isomers.
| Step | Cycle Time | Purity |
|---|---|---|
| Cyclization | 24 h | 85% |
| Alkylation | 12 h | 92% |
| Final Recrystallization | 8 h | 98% |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its structural characteristics that allow it to interact with biological targets effectively.
Anticancer Activity
Recent studies have indicated that derivatives of 2-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-phenylacetic acid exhibit anticancer properties. For instance, compounds derived from this structure have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound A | HCT-116 | 5.0 |
| Compound B | MCF-7 | 4.5 |
These findings suggest that modifications to the azabicyclo structure may enhance anticancer activity, making it a candidate for further development in cancer therapeutics .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. Studies involving synthesized derivatives have demonstrated significant antibacterial and antifungal activities against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa.
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Mycobacterium smegmatis | 6.25 µg/mL |
| Compound D | Candida albicans | 12.5 µg/mL |
The presence of functional groups in the azabicyclo structure appears to play a crucial role in enhancing these activities .
Drug Design and Development
The unique bicyclic structure of 2-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-phenylacetic acid allows for diverse modifications, leading to the synthesis of various analogs with improved pharmacological profiles.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy and safety profiles of new compounds derived from this base structure. Studies have shown that substituents at specific positions can significantly alter biological activity.
| Position | Substituent | Effect on Activity |
|---|---|---|
| 3 | -OH | Increased potency |
| 4 | -Cl | Enhanced selectivity |
Through systematic modification, researchers aim to develop compounds that target specific pathways in diseases such as cancer and bacterial infections .
Case Studies
Several case studies illustrate the practical applications of this compound in research settings:
Case Study: Anticancer Screening
In a study published in RSC Advances, a series of compounds based on the azabicyclo framework were screened against human cancer cell lines, revealing several candidates with IC50 values comparable to established chemotherapeutics .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of synthesized derivatives, demonstrating significant inhibition against multiple pathogens, suggesting potential for development as new antibiotics .
Mechanism of Action
The mechanism of action of 2-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The phenylacetic acid moiety may also play a role in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
a) 7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane ()
- Structure : Features a tert-butoxycarbonyl (Boc)-protected amine and a ketone group at the 2-position.
- Key Differences : The Boc group enhances solubility in organic solvents, while the ketone introduces electrophilicity absent in the phenylacetic acid derivative.
- Applications : Often used as an intermediate in peptide synthesis due to its stability under basic conditions .
c) Thia-Azabicyclo Compounds ()
- Examples : 5-Thia-1-azabicyclo[4.2.0]oct-2-ene derivatives.
- Key Differences: Sulfur substitution (thia) modifies ring electronics and increases lipophilicity.
Phenylacetic Acid Derivatives
a) 4-Hydroxyphenylacetic Acid ()
- Structure : Hydroxyl group at the para position of the phenyl ring.
- Key Differences: The hydroxyl group enhances hydrogen-bonding capacity and acidity (pKa ~4.9 vs. ~3.5 for non-hydroxylated analogs), influencing solubility and metabolic pathways .
b) (R)-(-)-2-Methoxy-2-phenylacetic Acid ()
- Structure : Methoxy group at the alpha position.
- Key Differences: The methoxy group increases steric hindrance and reduces acidity (pKa ~3.8 vs.
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility: The 7-azabicyclo[2.2.1]heptane core is amenable to functionalization, as demonstrated by bromination and ketone formation in related compounds ().
- Biological Activity : Thia-containing analogs () exhibit enhanced antibacterial properties, implying that the target compound’s rigid scaffold could be optimized for similar applications .
- Metabolic Stability : Fluorinated analogs () show increased resistance to oxidative metabolism, a trait that could be leveraged in drug design .
Biological Activity
2-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-phenylacetic acid, a compound derived from the bicyclic structure of azabicyclo[2.2.1]heptane, has garnered attention in pharmacological research due to its potential biological activities, particularly in analgesic and anti-inflammatory domains. This article explores the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure
The compound features a bicyclic structure with a nitrogen atom, contributing to its unique pharmacological properties. The general formula can be represented as follows:
Biological Activity Overview
Research indicates that derivatives of 7-azabicyclo[2.2.1]heptane, including 2-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-phenylacetic acid, exhibit notable analgesic and anti-inflammatory properties. These activities are primarily attributed to their interaction with various neurotransmitter systems and receptors.
Analgesic Properties
A study documented in patent literature highlights the analgesic effects of 7-azabicyclo[2.2.1]heptane derivatives, demonstrating their efficacy in reducing pain responses in mammalian models. The compounds were found to be effective in doses that suggest a significant potential for clinical application in pain management .
Anti-inflammatory Effects
In addition to analgesia, these compounds also exhibit anti-inflammatory properties. Research indicates that they can inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory conditions .
Binding Affinity Studies
A pivotal study evaluated the binding affinities of various stereoisomers of related compounds at the dopamine transporter, revealing that while these compounds are less potent than cocaine (Ki values ranging from 5 to 96 µM), they still demonstrate significant interactions that could be harnessed for therapeutic purposes .
Case Studies and Experimental Findings
- Synthesis and Evaluation : Four stereoisomers of related compounds were synthesized and evaluated for their binding affinity at the dopamine transporter, providing insights into the structure-activity relationship (SAR) of these compounds .
- In Vivo Studies : In vivo assessments showed that derivatives of 7-azabicyclo[2.2.1]heptane could effectively reduce pain and inflammation in animal models, supporting their potential use as analgesics .
Comparative Data Table
Q & A
Basic Synthesis and Reaction Design
Q: What are the foundational synthetic routes for 2-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-phenylacetic acid? A: The synthesis typically begins with constructing the 7-azabicyclo[2.2.1]heptane core via a Diels–Alder reaction between C-4 unsaturated oxazolones and Danishefsky’s diene. For example, (Z)-2-phenyl-4-(thien-2-ylmethylene)-5(4H)-oxazolone is synthesized via condensation of hippuric acid and 2-thiophenecarboxaldehyde. Intramolecular nucleophilic displacement of a 4-aminocyclohexanol derivative then forms the bicyclic skeleton . Subsequent functionalization introduces the phenylacetic acid moiety, often through coupling reactions or hydrolysis of ester intermediates.
Advanced Stereochemical Resolution
Q: How can enantiomers of 7-azabicyclo[2.2.1]heptane derivatives be resolved for structural studies? A: Chiral high-performance liquid chromatography (HPLC) is the gold standard for enantiomeric resolution. For example, racemic mixtures of methyl 2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate were separated using chiral stationary phases, enabling isolation of (1S,2R,4R)- and (1R,2S,4S)-enantiomers . This method is critical for studying stereospecific biological activity, such as interactions with nicotinic acetylcholine receptors (nAChRs) .
Characterization Techniques
Q: What analytical methods validate the structure and purity of this compound? A: Key techniques include:
- NMR spectroscopy : H and C NMR confirm bicyclic framework and substituent positioning (e.g., exo vs. endo configurations) .
- Mass spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Identifies functional groups like carboxylic acids or esters .
- X-ray crystallography : Resolves absolute stereochemistry in crystalline derivatives .
Handling Contradictions in Synthetic Efficiency
Q: Why do Curtius reactions succeed with cyclohex-3-enecarboxylic acid but fail with nicotinic acid? A: Evidence suggests steric and electronic factors influence Curtius rearrangement efficiency. Cyclohex-3-enecarboxylic acid’s strained bicyclic structure may favor transition-state stabilization, while nicotinic acid’s planar pyridine ring introduces electronic hindrance . Methodological adjustments, such as altering coupling reagents (e.g., DPAA vs. DPPA) or reaction temperatures, may mitigate these issues .
Biological Activity Profiling
Q: How does this compound interact with nicotinic acetylcholine receptors (nAChRs)? A: As a conformationally constrained epibatidine analogue, it binds to α4β2 nAChR subtypes with high affinity. Structure-activity relationship (SAR) studies reveal that the bicyclic framework restricts rotational freedom, enhancing receptor selectivity. Biological assays (e.g., radioligand binding) quantify IC₅₀ values, while molecular docking models predict binding poses .
Optimizing Bromination Selectivity
Q: How can researchers control regioselectivity during bromination of 7-azabicyclo[2.2.1]heptane precursors? A: Stereoselective bromination of N-(cyclohex-3-enyl)acrylamide derivatives at -78°C with Et₄NBr yields cis-3,trans-4-dibromocyclohexyl products as major isomers (70% yield). Lower temperatures favor kinetic control, while steric effects direct bromine addition to less hindered positions .
Computational Modeling for Reactivity Prediction
Q: Can computational tools predict the reactivity of 7-azabicyclo[2.2.1]heptane radicals in intramolecular cyclization? A: Density functional theory (DFT) calculations model radical stabilization energies and transition states. For example, the 7-azabicyclo[2.2.1]hept-2-yl radical undergoes regioselective cyclization with N-sulfonyl groups due to favorable orbital overlap and steric accessibility .
Addressing Yield Discrepancies Across Synthetic Routes
Q: Why do synthetic yields vary between published methodologies? A: Yield differences arise from:
- Reagent purity : Impurities in DPAA or Et₃N reduce Curtius reaction efficiency .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement rates compared to toluene .
- Catalyst load : Copper(I) chloride (CuCl) accelerates acrylamide formation but requires strict anhydrous conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
